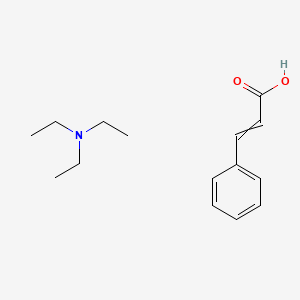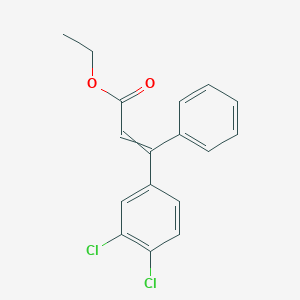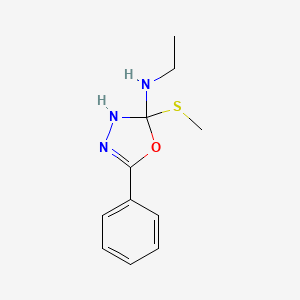silane CAS No. 116385-39-8](/img/structure/B14308505.png)
[(3-Iodocyclohex-1-en-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Iodocyclohex-1-en-1-yl)oxysilane is a chemical compound that features a cyclohexene ring substituted with an iodine atom and an oxy group, which is further bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodocyclohex-1-en-1-yl)oxysilane typically involves the reaction of cyclohexene derivatives with iodine and trimethylsilyl reagents. One common method is the iodination of cyclohexene followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like silver nitrate or copper(I) iodide to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for (3-Iodocyclohex-1-en-1-yl)oxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Iodocyclohex-1-en-1-yl)oxysilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, leading to the formation of cyclohexene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide, potassium thiocyanate, or amines in polar aprotic solvents (e.g., acetone, dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield cyclohexene derivatives with different halides, while oxidation with potassium permanganate can produce cyclohexene oxides or diols.
Applications De Recherche Scientifique
(3-Iodocyclohex-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Iodocyclohex-1-en-1-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive iodine and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexene ring.
Comparaison Avec Des Composés Similaires
(3-Iodocyclohex-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:
(3-Bromocyclohex-1-en-1-yl)oxysilane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
(3-Chlorocyclohex-1-en-1-yl)oxysilane:
(3-Fluorocyclohex-1-en-1-yl)oxysilane: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different reactivity patterns.
The uniqueness of (3-Iodocyclohex-1-en-1-yl)oxysilane lies in its specific reactivity due to the iodine atom, which can participate in a wider range of chemical reactions compared to its halogenated counterparts.
Propriétés
Numéro CAS |
116385-39-8 |
|---|---|
Formule moléculaire |
C9H17IOSi |
Poids moléculaire |
296.22 g/mol |
Nom IUPAC |
(3-iodocyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H17IOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h7-8H,4-6H2,1-3H3 |
Clé InChI |
WNHNHHZTUWSOJO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC(CCC1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)

![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)









